![molecular formula C19H20N4O3S B2734592 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide CAS No. 1105248-13-2](/img/structure/B2734592.png)
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiadiazole ring, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a carbon disulfide source under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the thiadiazole-furan intermediate with the piperidine derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(2-hydroxyphenyl)piperidine-1-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(2-chlorophenyl)piperidine-1-carboxamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The uniqueness of 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs.
Propriétés
IUPAC Name |
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-25-15-6-3-2-5-14(15)20-19(24)23-10-8-13(9-11-23)17-21-22-18(27-17)16-7-4-12-26-16/h2-7,12-13H,8-11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFRCKXPKKGTND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
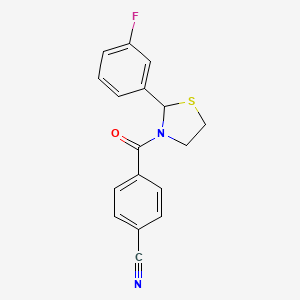
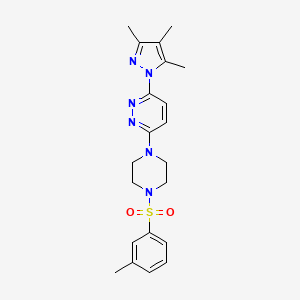
![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2734513.png)
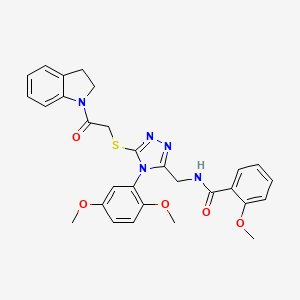
![3-{[3-methoxy-4-(3-methylbutoxy)phenyl]methyl}-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2734516.png)
![N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-phenyloxane-4-carboxamide](/img/structure/B2734517.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2734518.png)
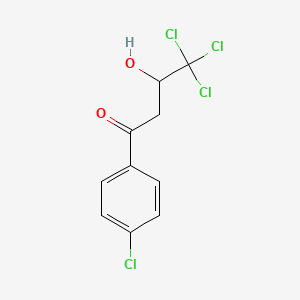
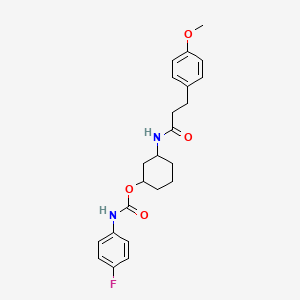

![N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2734526.png)

![{2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine](/img/structure/B2734529.png)
![5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B2734532.png)
